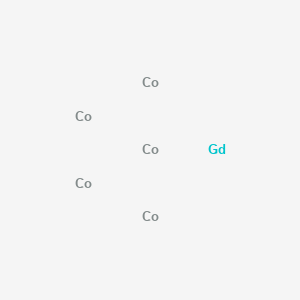
Einecs 234-622-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, compound with gadolinium (5:1), is a unique chemical compound that combines the properties of both cobalt and gadolinium. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic abilities. Gadolinium, on the other hand, is a rare earth metal known for its magnetic and luminescent properties. The combination of these two metals in a 5:1 ratio results in a compound with unique physical and chemical properties that are useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with gadolinium (5:1), can be achieved through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the solid-state reaction of cobalt oxide and gadolinium oxide at high temperatures. The reaction is typically carried out in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to obtain a fine powder.
Industrial Production Methods
In industrial settings, the production of cobalt, compound with gadolinium (5:1), often involves large-scale solid-state reactions. The raw materials, cobalt oxide and gadolinium oxide, are mixed in the desired ratio and heated in large furnaces. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The final product is then processed to achieve the required purity and particle size.
化学反応の分析
Types of Reactions
Cobalt, compound with gadolinium (5:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and gadolinium in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or sodium borohydride. These reactions often require the presence of a catalyst and are conducted at high temperatures.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be carried out using various reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of cobalt and gadolinium oxides, while reduction reactions may produce metallic cobalt and gadolinium.
科学的研究の応用
Cobalt, compound with gadolinium (5:1), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its magnetic properties also make it useful in magnetic separation techniques.
Biology: In biological research, the compound is used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. It is also used in the study of cellular processes and molecular interactions.
Medicine: The compound’s magnetic and luminescent properties make it useful in medical imaging and diagnostic applications. It is also being investigated for its potential use in targeted drug delivery and cancer therapy.
Industry: In industrial applications, the compound is used in the production of high-performance magnets, electronic devices, and sensors. Its catalytic properties are also exploited in various industrial processes.
作用機序
The mechanism of action of cobalt, compound with gadolinium (5:1), is primarily based on its magnetic and catalytic properties. The compound interacts with molecular targets through various pathways, including:
Magnetic Interactions: The paramagnetic properties of gadolinium allow the compound to enhance the contrast in MRI scans by interacting with the magnetic fields. This interaction helps in the visualization of tissues and abnormalities in the body.
Catalytic Activity: The compound acts as a catalyst in various chemical reactions by providing active sites for the reactants. The presence of cobalt enhances the catalytic efficiency, while gadolinium contributes to the stability of the compound.
類似化合物との比較
Cobalt, compound with gadolinium (5:1), can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Cobalt Ferrite (CoFe2O4): This compound is known for its magnetic properties and is used in magnetic storage devices and sensors. it lacks the luminescent properties of gadolinium.
Gadolinium Aluminum Garnet (Gd3Al5O12): This compound is used in optical applications due to its luminescent properties. it does not possess the catalytic properties of cobalt.
Cobalt Oxide (Co3O4): This compound is used as a catalyst in various chemical reactions. it does not have the magnetic and luminescent properties of gadolinium.
特性
CAS番号 |
12017-61-7 |
|---|---|
分子式 |
Co5Gd |
分子量 |
451.9 g/mol |
IUPAC名 |
cobalt;gadolinium |
InChI |
InChI=1S/5Co.Gd |
InChIキー |
PPYDGEQIESHWIA-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



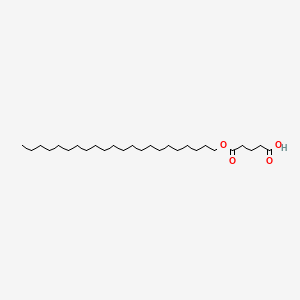

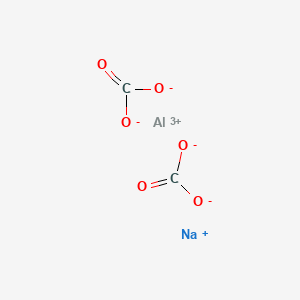
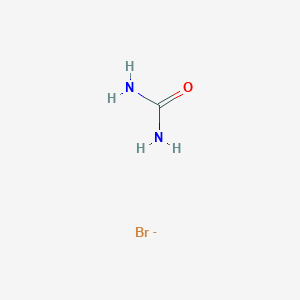
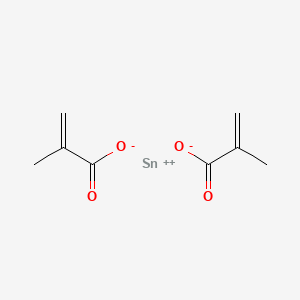
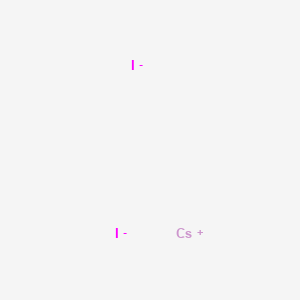

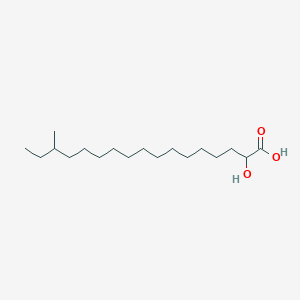



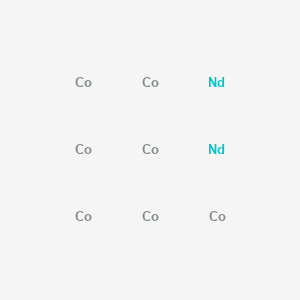
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
